(5-Cyano-2-methylphenyl)boronic acid
Overview
Description
(5-Cyano-2-methylphenyl)boronic acid is an organic compound with the chemical formula C9H9BNO2. It appears as a white or almost white crystalline powder and is soluble in ethanol, dimethylformamide, and formamide, but slightly soluble in water . This compound is widely used as an intermediate and reagent in organic synthesis, particularly in catalytic cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
The primary target of (5-Cyano-2-methylphenyl)boronic acid is in the realm of organic synthesis, where it serves as a reagent in various chemical reactions . It is particularly used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .
Biochemical Pathways
The compound plays a significant role in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It is also involved in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .
Result of Action
The result of the compound’s action can be seen in the products of the reactions it participates in. For instance, it is used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of protodeboronation, a reaction involving the removal of boron from the compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Preparation Methods
(5-Cyano-2-methylphenyl)boronic acid is typically synthesized by reacting phenylboronic acid with a cyano compound . The specific reaction conditions can be adjusted according to the desired outcome. Industrial production methods often involve the use of palladium or platinum catalysts to facilitate the cross-coupling reactions .
Chemical Reactions Analysis
(5-Cyano-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of palladium or platinum catalysts.
Common reagents and conditions used in these reactions include palladium or platinum catalysts, ethanol, dimethylformamide, and formamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5-Cyano-2-methylphenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: It is used in the synthesis of fluorescent dyes and other biologically active compounds.
Medicine: It serves as a building block for drug molecules and is used in drug research and synthesis.
Industry: It is employed in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
(5-Cyano-2-methylphenyl)boronic acid is similar to other boronic acids, such as:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
(5-cyano-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZHWUWADJUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681893 | |
Record name | (5-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-43-5 | |
Record name | (5-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-2-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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